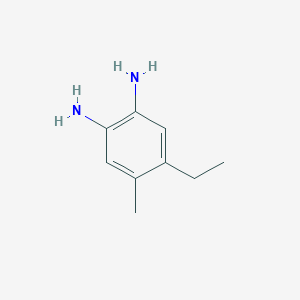

4-Ethyl-5-methyl-phenylene diamine

Description

4-Ethyl-5-methyl-phenylene diamine (CAS name: 4-ethyl-5-methyl-benzene-1,2-diamine) is an aromatic diamine with a benzene ring substituted with ethyl and methyl groups at the 4th and 5th positions, respectively, and two amine groups at the 1st and 2nd positions. While direct references to this compound are absent in the provided evidence, its structural analogs (e.g., m-phenylene diamine, para-phenylene diamine) and their properties can be extrapolated to infer its characteristics. Substituted phenylene diamines are critical in polymer synthesis, dye chemistry, and membrane technology due to their reactivity and ability to form stable networks .

Key inferred properties:

- Molecular weight: ~164.2 g/mol (based on C₉H₁₄N₂).

- Solubility: Likely polar organic solvents (e.g., ethanol, DMF) due to aromaticity and amine groups, with reduced water solubility compared to unsubstituted analogs due to hydrophobic ethyl/methyl groups.

- Reactivity: Amine groups enable participation in polycondensation (e.g., polyamide/polyimide formation) and Schiff base reactions .

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

4-ethyl-5-methylbenzene-1,2-diamine |

InChI |

InChI=1S/C9H14N2/c1-3-7-5-9(11)8(10)4-6(7)2/h4-5H,3,10-11H2,1-2H3 |

InChI Key |

SXRYKWULDGFAAR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1C)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 4-Ethyl-5-methyl-phenylene diamine with structurally or functionally related diamines:

Key Research Findings

Aromatic vs. Aliphatic Diamines

- Reactivity : Aromatic diamines like MPD and this compound exhibit slower reaction kinetics in polycondensation due to electron-withdrawing benzene rings, whereas aliphatic diamines (e.g., ethylene diamine) react rapidly but lack thermal stability .

- Thermal Stability : Substituted aromatic diamines (e.g., this compound) likely outperform aliphatic analogs in high-temperature applications. MPD-based polyamide membranes retain integrity up to 150°C , while ethylene diamine-derived polymers degrade above 100°C .

Steric Effects of Substituents

- The ethyl and methyl groups in this compound introduce steric hindrance, which may reduce crosslinking efficiency in polymers compared to unsubstituted MPD. However, these groups enhance solubility in nonpolar solvents and compatibility with hydrophobic matrices (e.g., epoxy resins) .

Membrane Technology

- MPD is widely used in thin-film composite (TFC) membranes for desalination due to its rigid aromatic structure, which improves selectivity . Substituted analogs like this compound could modify membrane hydrophobicity and flux, but excessive steric bulk might compromise packing density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.